1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-N-tert-butyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-18(2,3)20-17(23)22-12-11-21-10-4-5-15(21)16(22)13-6-8-14(19)9-7-13/h4-10,16H,11-12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBNOSQGSGHHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant studies that highlight its biological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 426.3 g/mol
- CAS Number : 899960-06-6
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that related compounds can inhibit the growth of various bacterial strains, including those resistant to common antibiotics. The mechanism often involves interference with bacterial DNA replication and protein synthesis pathways .
Anti-inflammatory Effects
Pyrazine derivatives have been noted for their ability to modulate inflammatory responses. They can inhibit the production of pro-inflammatory cytokines like TNFα, which is crucial in conditions such as rheumatoid arthritis. The compound's structure suggests it may also act on similar pathways, potentially providing therapeutic benefits in inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazine compounds has been widely documented. Studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and disruption of cell cycle progression. The specific compound may share these properties, making it a candidate for further investigation in cancer therapy .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Dihydropyrrole : Starting from appropriate pyrrole derivatives.
- Bromination : Introduction of the bromophenyl group using brominating agents.
- Carboxamide Formation : Reaction with tert-butyl isocyanide to form the final amide structure.
The synthetic route is critical for ensuring high yields and purity of the final product, which directly impacts its biological activity .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences in Physicochemical Properties
Substituent Effects on Lipophilicity :
- The tert-butyl group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to the trimethoxyphenyl analog (logP ~2.8–3.2), which has polar methoxy groups .
- The 4-bromophenyl group contributes to higher molecular weight (~397 vs. 425 for the fluorophenyl analog) and may reduce aqueous solubility .
Fluorine in the N-(2-fluorophenyl) analog () introduces strong electronegativity, affecting charge distribution and hydrogen-bonding capacity.
Synthetic Accessibility :
- The tert-butyl carboxamide group (target compound) is easier to introduce via Boc-protection chemistry (e.g., using di-tert-butyl dicarbonate, as in ) compared to trimethoxyphenyl groups, which require multi-step functionalization .
Notes
Data Gaps : Physical properties (melting point, solubility) and bioactivity data for the target compound are unavailable in the provided evidence. Experimental studies are required for a comprehensive comparison.
Synthetic Challenges : Introducing the 4-bromophenyl group may require palladium-catalyzed coupling (e.g., Suzuki-Miyaura), as seen in for similar arylations.
Safety Profiles : tert-Butyl carboxylates () are generally stable but may release toxic gases under extreme conditions (e.g., H302/H315 warnings) .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, and how can yields be maximized?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives and 4-bromophenylboronic acid achieves substitution at the C-6 position (yields ~70–85%) . Key steps include:
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- X-ray crystallography : Resolves stereochemical ambiguity, as demonstrated for analogous N-(4-chlorophenyl)-piperazine-carboxamide derivatives .
- NMR spectroscopy : Key signals include tert-butyl protons (δ ~1.4 ppm) and pyrrolopyrazine backbone protons (δ 3.2–4.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₂BrN₃O: 384.0854) .
Q. How can researchers ensure purity (>95%) for in vitro biological assays?
- Employ orthogonal purification methods:
- Size-exclusion chromatography to remove polymeric byproducts.
- Recrystallization using ethanol/water mixtures (7:3 v/v) for crystalline solids .
- Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data for pyrrolopyrazine derivatives be resolved?
Discrepancies in SAR often arise from:
- Conformational flexibility : Use restrained molecular dynamics simulations to model ligand-receptor interactions.
- Metabolite interference : Perform stability studies in liver microsomes (e.g., human CYP3A4 inhibition assays) to identify active metabolites .
- Off-target effects : Profile selectivity against related receptors (e.g., σ₁ vs. σ₂) using radioligand binding assays .
Q. What strategies improve enantioselective synthesis of chiral dihydropyrrolo[1,2-a]pyrazine derivatives?
- Chiral auxiliaries : Incorporate (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate during coupling reactions to induce asymmetry .
- Asymmetric catalysis : Use Pd/(R)-BINAP complexes for amination, achieving enantiomeric excess (ee) >85% .
- Chiral HPLC : Resolve enantiomers using Chiralpak IA columns (hexane/isopropanol, 90:10) .
Q. How can computational methods guide the optimization of reaction conditions?
Q. What experimental designs address low reactivity in palladium-catalyzed amination of pyrrolopyrazine scaffolds?
- Ligand screening : Test bulky phosphines (e.g., XPhos) to stabilize Pd intermediates and enhance nucleophilic attack .
- Microwave irradiation : Reduce reaction time (1–2 hours vs. 24 hours) while maintaining yields (~70%) .
- Alternative amines : Use cyclic secondary amines (e.g., morpholine) instead of primary amines to avoid steric hindrance .
Q. How do substituents on the tert-butyl group impact metabolic stability?
- Deuterium labeling : Replace tert-butyl with CD₃ analogues to assess metabolic liability via LC-MS/MS .
- In vitro assays : Compare half-life (t₁/₂) in hepatocyte incubations; tert-butyl derivatives typically show t₁/₂ >120 min vs. <30 min for methyl analogs .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
